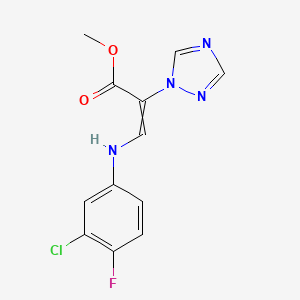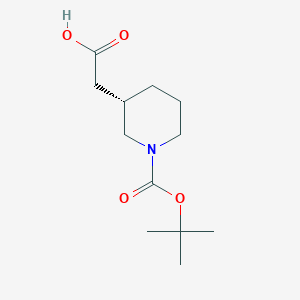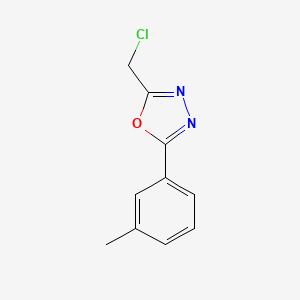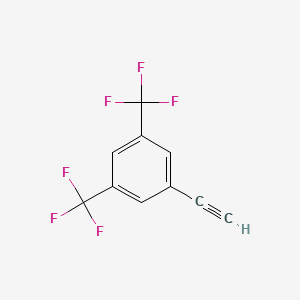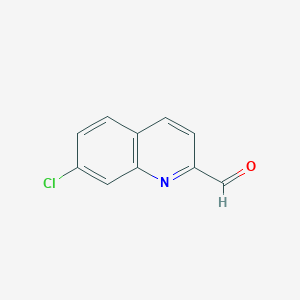
7-Chloroquinoline-2-carbaldehyde
Descripción general
Descripción
7-Chloroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and an average mass of 191.614 Da12. It is used as a starting material in the synthesis of various other compounds3.
Synthesis Analysis
The synthesis of 7-Chloroquinoline-2-carbaldehyde involves several steps. One method involves the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours, providing easy access to 2-chloroquinoline-3-carboaldehydes4.Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-2-carbaldehyde consists of a quinoline ring with a chlorine atom at the 7th position and a carbaldehyde group at the 2nd position1.
Chemical Reactions Analysis
7-Chloroquinoline-2-carbaldehyde can undergo various chemical reactions. For instance, it can be used as a precursor and building block for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment5.Physical And Chemical Properties Analysis
7-Chloroquinoline-2-carbaldehyde is a white to light yellow crystal powder3. It has a molecular weight of 191.61 g/mol2.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry and Pharmacology
- Quinoline motifs have received considerable attention in drug design due to their broad spectrum of bioactivity .
- Numerous derivatives of bioactive quinolines have been harnessed via synthetic approaches .
- Quinoline is an indisputable pharmacophore due to its benefits in medicinal chemistry research .
-
- 2-Chloroquinoline-3-carbaldehyde undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation .
- This reaction occurs in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .
- The product is 2-(phenylethynyl) quinoline-3-carbaldehydes .
-
Synthesis of Heterocyclic Systems
-
Amination of Aldehyde
-
- The molecular docking study of the synthesized compounds was conducted to investigate their binding pattern with DNA gyrase .
- All of them were found to have minimum binding energy ranging from –6.0 to –7.33 kcal/mol, and the best result was achieved with compound 11 .
- The findings of the in vitro antibacterial and molecular docking analysis demonstrated that the synthesized compounds have potential of antibacterial activity and can be further optimized to serve as lead compounds .
Safety And Hazards
7-Chloroquinoline-2-carbaldehyde can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled7.
Direcciones Futuras
Quinoline motifs, including 7-Chloroquinoline-2-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity. They are being explored for their potential in drug development, particularly in the fields of anti-cancer, anti-malarial, and antimicrobial therapies65. The recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have opened new opportunities for medicinal chemists5.
Propiedades
IUPAC Name |
7-chloroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJIPAFEFGRTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





